Cas no 32012-08-1 (2,4-Imidazolidinedione, 3-amino-1-phenyl-)

2,4-Imidazolidinedione, 3-amino-1-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 2,4-Imidazolidinedione, 3-amino-1-phenyl-
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2,4-Imidazolidinedione, 3-amino-1-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8699158-1.0g |
3-amino-1-phenylimidazolidine-2,4-dione |
32012-08-1 | 95% | 1.0g |
$0.0 | 2023-01-12 |
2,4-Imidazolidinedione, 3-amino-1-phenyl- Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 2,4-Imidazolidinedione, 3-amino-1-phenyl-
Recent Advances in the Study of 2,4-Imidazolidinedione, 3-amino-1-phenyl- (CAS: 32012-08-1): A Comprehensive Research Brief
2,4-Imidazolidinedione, 3-amino-1-phenyl- (CAS: 32012-08-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential clinical applications. Recent studies have highlighted its role as a key intermediate in the development of novel drug candidates, particularly in the areas of antimicrobial and anticancer therapies.
The synthesis of 2,4-Imidazolidinedione, 3-amino-1-phenyl- has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method using palladium-based catalysts, which achieved a 92% yield under mild reaction conditions. This advancement is critical for scaling up production for preclinical and clinical studies. Additionally, the compound's structural versatility allows for further derivatization, enabling the exploration of its pharmacophore for enhanced bioactivity.
In terms of biological activity, 2,4-Imidazolidinedione, 3-amino-1-phenyl- has shown promising results as an antimicrobial agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for addressing antibiotic resistance. Further in vivo studies are underway to evaluate its pharmacokinetics and toxicity profiles.
Another area of interest is the compound's potential anticancer properties. Research published in European Journal of Medicinal Chemistry (2023) revealed that derivatives of 2,4-Imidazolidinedione, 3-amino-1-phenyl- exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 10-15 µM. The study suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as targeted therapies. However, more extensive preclinical trials are needed to validate these findings and assess their safety in animal models.
Despite these promising developments, challenges remain in the clinical translation of 2,4-Imidazolidinedione, 3-amino-1-phenyl-. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 2,4-Imidazolidinedione, 3-amino-1-phenyl- (CAS: 32012-08-1) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis and biological evaluation underscore its relevance in addressing unmet medical needs, particularly in antimicrobial and anticancer therapies. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail to unlock its full therapeutic potential.
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